6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine
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Overview
Description
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a chemical compound with the molecular formula C18H16F3N3O2 . It has an average mass of 363.334 Da and a monoisotopic mass of 363.119446 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinamine core, which is substituted at the 6 and 7 positions with methoxy groups and at the 4 position with a trifluoromethylbenzyl group .Scientific Research Applications
Antimalarial Activity Quinazolines, including 6,7-dimethoxyquinazoline derivatives, have been extensively studied for their antimalarial properties. A specific compound, SSJ-717, which is a variant of 6,7-dimethoxyquinazoline, demonstrated high antimalarial activity, suggesting potential as an effective antimalarial drug lead (Mizukawa et al., 2021).
Fluorescent Properties for Biochemical Applications The fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines have been explored for linking to biomolecules and biopolymers. These compounds exhibit pH-independent fluorescence and large Stokes shifts, making them useful for biochemical applications, although they have a low quantum yield (Stadlbauer et al., 2009).
Influenza A Virus Inhibition A novel scaffold, 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), was identified to bind specifically to the influenza A virus RNA promoter, inhibiting viral replication. This highlights its potential as an antiviral agent against influenza viruses (Lee et al., 2014).
Anti-Tubercular Activity Compounds based on the 4-anilinoquinoline/quinazoline scaffold, including 6,7-dimethoxy derivatives, have shown promising results as inhibitors of Mycobacterium tuberculosis (Mtb). These compounds, like 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited high potency against Mtb, with limited toxicity and potential for further improvement (Asquith et al., 2019).
Antihyperlipidemic Activity The synthesis and antihyperlipidemic activity of novel 6,7-dimethoxy quinazoline derivatives were studied, with some compounds showing promising results in reducing serum cholesterol and triglyceride levels, and increasing HDL levels. These molecules have the potential to be developed as antihyperlipidemic agents (Kathiravan et al., 2016).
Antitumor and Antimicrobial Activity Novel 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these compounds showed promising results against various human tumor cell lines and microbial strains, highlighting their potential as therapeutic agents (Kassab et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6,7-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-15-7-12-14(8-16(15)26-2)23-10-24-17(12)22-9-11-5-3-4-6-13(11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPWXQGVZJYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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